1,3,5-Tribromo-2-[(2,4,6-tribromophenyl)methyl]benzene
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Overview
Description
1,3,5-Tribromo-2-[(2,4,6-tribromophenyl)methyl]benzene: is a highly brominated aromatic compound It is characterized by the presence of multiple bromine atoms attached to a benzene ring, making it a polyhalogenated compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Tribromo-2-[(2,4,6-tribromophenyl)methyl]benzene typically involves the bromination of benzene derivatives. One common method is the bromination of aniline with elemental bromine to produce 2,4,6-tribromoaniline. This intermediate is then diazotized and reacted with ethanol to replace the diazonium group with hydrogen, forming 1,3,5-tribromobenzene . Further bromination of this compound can yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions under controlled conditions. The use of catalysts and specific reaction conditions, such as temperature and solvent choice, can optimize the yield and purity of the final product. Safety measures are crucial due to the toxic and corrosive nature of bromine.
Chemical Reactions Analysis
Types of Reactions
1,3,5-Tribromo-2-[(2,4,6-tribromophenyl)methyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability of the brominated aromatic ring.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki coupling, to form more complex aromatic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in polar solvents.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield phenols or amines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
1,3,5-Tribromo-2-[(2,4,6-tribromophenyl)methyl]benzene has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Materials Science: The compound is used in the development of flame retardants and other materials with specific properties.
Biological Studies: It can be used as a probe in biological studies to understand the effects of brominated compounds on biological systems.
Mechanism of Action
The mechanism of action of 1,3,5-Tribromo-2-[(2,4,6-tribromophenyl)methyl]benzene involves its interaction with molecular targets through its bromine atoms. These interactions can lead to the formation of covalent bonds or the disruption of molecular structures. The exact pathways depend on the specific application and the environment in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Tribromophenol: Another brominated aromatic compound with similar properties but different applications.
1,3,5-Tribromobenzene: A simpler brominated benzene derivative used in similar types of reactions.
Uniqueness
1,3,5-Tribromo-2-[(2,4,6-tribromophenyl)methyl]benzene is unique due to its high degree of bromination and the specific arrangement of bromine atoms. This gives it distinct chemical properties and makes it suitable for specialized applications in organic synthesis and materials science.
Properties
Molecular Formula |
C13H6Br6 |
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Molecular Weight |
641.6 g/mol |
IUPAC Name |
1,3,5-tribromo-2-[(2,4,6-tribromophenyl)methyl]benzene |
InChI |
InChI=1S/C13H6Br6/c14-6-1-10(16)8(11(17)2-6)5-9-12(18)3-7(15)4-13(9)19/h1-4H,5H2 |
InChI Key |
FSJRGYDDQXEJNK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Br)CC2=C(C=C(C=C2Br)Br)Br)Br)Br |
Origin of Product |
United States |
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